molecular formula C12H22N2O B8796161 N-cyclohexylpiperidine-1-carboxamide

N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B8796161
M. Wt: 210.32 g/mol
InChI Key: FVBADNVFGOKMIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylpiperidine-1-carboxamide is a piperidine-derived carboxamide featuring a cyclohexyl substituent. This scaffold is widely utilized in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding via the carboxamide group.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-cyclohexylpiperidine-1-carboxamide

InChI

InChI=1S/C12H22N2O/c15-12(14-9-5-2-6-10-14)13-11-7-3-1-4-8-11/h11H,1-10H2,(H,13,15)

InChI Key

FVBADNVFGOKMIY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Drug Development

N-Cyclohexylpiperidine-1-carboxamide has been investigated for its potential as a pharmacological agent due to its structural properties that allow for interaction with various biological targets. The compound has shown promise in the following areas:

  • Inhibition of DNA Repair Enzymes : Research indicates that derivatives of N-cyclohexylpiperidine can act as inhibitors of 8-oxoguanine DNA glycosylase 1 (OGG1), an enzyme involved in base excision repair. Inhibitors like TH5487, derived from similar scaffolds, have demonstrated efficacy against cancer cell lines by disrupting the DNA repair process, which is often upregulated in cancer cells .
  • Anti-Histaminic Properties : Novel derivatives of this compound have been reported to exhibit anti-histaminic activity. These compounds may be beneficial in treating allergic reactions and other histamine-related conditions .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in clinical settings:

Case Study 1: Cancer Treatment Applications

A study evaluated the effects of TH5487 on various cancer cell lines, demonstrating that it significantly reduced cell viability in malignant cells while sparing non-transformed cells. This selectivity suggests potential for therapeutic use in oncology, particularly for tumors with high oxidative stress .

Case Study 2: Pharmacological Profiling

Research has focused on the pharmacokinetic and pharmacodynamic profiles of N-cyclohexylpiperidine derivatives. For instance, a comparative analysis showed that these compounds could modulate inflammatory responses in rodent models, indicating their potential use in treating inflammatory diseases .

Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaCompound DerivativeTarget/EffectReference
Cancer TreatmentTH5487Inhibits OGG1, reduces cancer cell viability
Anti-Histaminic ActivityVarious DerivativesModulates histamine receptors
Inflammatory Response ModulationN-Cyclohexyl Deriv.Reduces inflammation in rodent models

Comparison with Similar Compounds

4-(4-Bromo-2-oxo-1H-benzodiazol-1-yl)-N-cyclohexylpiperidine-1-carboxamide (Compound 32)

  • Structure : Incorporates a 4-bromo-2-oxo-benzodiazole moiety appended to the piperidine ring.
  • Synthesis : Synthesized via coupling of 4-bromo-1-(piperidin-4-yl)-benzodiazol-2-one with cyclohexyl isocyanate (42% yield) .
  • Key Data :
    • LCMS : [M+H]+ = 421.
    • NMR : Distinct aromatic protons (δ 7.18–6.95 ppm) and cyclohexyl signals (δ 1.06–1.73 ppm) confirm structural integrity .

4-[4-Chloro-5-(2-Fluorophenyl)oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide

  • Structure : Features a chloro-fluorophenyl-substituted oxazole ring.
  • Comparison : The oxazole ring introduces rigidity, which may reduce entropic penalties upon binding compared to the flexible cyclohexyl group in the parent compound.

N-Methyl-N-(2-piperidin-1-ylethyl)-4-(2-naphthyl)piperidine-1-carboxamide (Compound 1)

  • Structure : Includes a naphthyl group and a piperidinylethyl side chain.
  • Pharmacology : Exhibits H3 receptor antagonism (IC50 = 110 nM). A spirocyclic analog (Compound 2) showed enhanced potency, underscoring the impact of conformational restriction .
  • Comparison : The naphthyl group provides extended hydrophobic interactions absent in the parent compound, explaining its superior receptor affinity.

N-(Cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

  • Structure : Contains a trifluoromethylpyrimidine group.
  • Key Data :
    • Molecular Formula : C19H27F3N4O.
    • Molecular Weight : 384.4 g/mol .

Data Tables

Discussion of Key Differences

  • Synthetic Accessibility : Yields vary significantly (e.g., 42% for Compound 32 vs. 76.7% for N-(carboxymethyl)cycloheximide derivatives in ), reflecting challenges in introducing bulky substituents .
  • Biological Potency : The naphthyl group in Compound 1 and the spirocyclic system in its analog demonstrate how steric and electronic modifications drive receptor affinity .
  • Physicochemical Properties : Fluorine-containing analogs (e.g., trifluoromethylpyrimidine) exhibit higher molecular weights and lipophilicity, which may improve bioavailability but reduce solubility .

Q & A

Q. What are the common synthetic routes for N-cyclohexylpiperidine-1-carboxamide?

Synthesis typically involves coupling reactions between cyclohexylamine derivatives and activated carboxamide precursors. For example:

  • Carbodiimide-mediated coupling : Reacting cyclohexylamine with a carbodiimide-activated carboxylic acid derivative (e.g., using EDC or DCC) under anhydrous conditions.
  • Stepwise alkylation : Introducing the piperidine moiety via nucleophilic substitution, followed by carboxamide formation .
    Key considerations : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-alkylation or hydrolysis .

Q. How is this compound characterized analytically?

Standard characterization includes:

  • NMR spectroscopy : Confirm structural integrity via 1^1H and 13^{13}C NMR, focusing on cyclohexyl (δ ~1.0–2.0 ppm) and piperidine (δ ~2.5–3.5 ppm) protons.
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) if single crystals are obtained .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS or GC-MS) and fragmentation patterns .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays : Test interactions with target enzymes (e.g., kinases or proteases) using fluorometric or colorimetric substrates.
  • Cellular viability assays : Assess cytotoxicity via MTT or resazurin-based protocols.
  • Molecular docking : Predict binding affinities using software like AutoDock Vina, leveraging crystallographic data from related carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., fluorine) to the cyclohexyl or piperidine rings to enhance metabolic stability. Evidence from analogs like 4-[4-chloro-5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-cyclohexylpiperidine-1-carboxamide suggests fluorination improves target selectivity .
  • Scaffold hopping : Replace piperidine with morpholine or azetidine to alter conformational flexibility and solubility .

Q. What experimental strategies resolve contradictions in solubility and stability data?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then quantify degradation products via HPLC or LC-MS.
  • Solubility screening : Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. Data discrepancies often arise from solvent polarity or pH variations .
  • Meta-analysis : Cross-reference stability data from multiple sources (e.g., PubChem, DSSTox) to identify consensus trends .

Q. How can enantiomeric purity be ensured during synthesis?

  • Chiral chromatography : Employ columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers.
  • Circular dichroism (CD) : Verify optical activity and enantiomeric excess (ee) post-synthesis.
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in key synthetic steps to favor enantioselectivity .

Methodological Guidance

Q. Designing experiments to assess intermolecular interactions

  • DSC/TGA : Measure thermal stability and phase transitions.
  • Cocrystallization trials : Screen with coformers (e.g., carboxylic acids) to study hydrogen-bonding networks. For example, crystallographic data from N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (a = 13.286 Å, b = 9.1468 Å) reveal packing motifs influenced by halogen interactions .

Q. Addressing conflicting bioactivity data across studies

  • Dose-response reevaluation : Test activity across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) to calibrate inter-lab variability .

Q. Validating computational models for pharmacokinetic predictions

  • In vitro-in vivo correlation (IVIVC) : Compare predicted ADME properties (e.g., LogP, permeability) with experimental data from Caco-2 assays or rodent models.
  • Machine learning : Train models on datasets from structurally related carboxamides (e.g., N,N-dimethylcyclohexanecarboxamide) to improve prediction accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.